molecular formula C17H9BrF2N2OS B2637221 2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865248-67-5

2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2637221
M. Wt: 407.23
InChI Key: UHEXVDRLAWFXFR-FXBPSFAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (-CONH2) attached to a benzene ring. Benzamides and their derivatives have a wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). It also has a prop-2-yn-1-yl group, which is a type of alkyne, and a benzamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, benzamides are typically solid at room temperature and are relatively stable compounds .

Scientific Research Applications

Synthesis Techniques

The compound of interest, due to its complex structure, is relevant in the synthesis of novel benzothiazole derivatives. Techniques such as microwave-promoted synthesis and metal-free synthesis have been utilized for the efficient and cleaner production of these compounds. Microwave irradiation, in particular, offers a faster method for synthesis compared to traditional thermal heating, highlighting its utility in the development of benzothiazole derivatives with potential biological activities (Saeed, 2009); (Saini, 2019).

Antifungal Activity

Research into the antifungal properties of benzothiazole derivatives reveals that these compounds exhibit varying levels of activity against fungal strains. This suggests potential applications in developing antifungal agents from this class of compounds (Saeed et al., 2008); (Narayana et al., 2004).

Potential Biological Activity

The synthesis of sulfonyl and propargyl derivatives of benzothiazole indicates ongoing research into compounds with potential biological activity. Through various reactions, including Mannich reactions, a range of derivatives has been developed, hinting at a broad spectrum of possible biological applications (Abbas, 2015).

Advanced Material Synthesis

The compound's utility extends to the synthesis of highly functionalized benzothiazolylidenes, showcasing its role in the development of advanced materials through one-pot cascade synthesis methods. This approach facilitates the creation of complex structures, essential for various scientific applications, including materials science (Saini, 2019).

Future Directions

The future directions for research would depend on the specific activities of the compound. Given the wide range of activities of benzamides, there could be many potential areas for further study .

properties

IUPAC Name

2-bromo-N-(4,6-difluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrF2N2OS/c1-2-7-22-15-13(20)8-10(19)9-14(15)24-17(22)21-16(23)11-5-3-4-6-12(11)18/h1,3-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEXVDRLAWFXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

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